1,3-Dibromonaphthalene-2-ol
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Overview
Description
1,3-Dibromonaphthalene-2-ol is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromonaphthalene-2-ol can be synthesized through the bromination of naphthalene followed by hydroxylation. One common method involves the photobromination of naphthalene using molecular bromine, which results in the formation of tetrabromonaphthalene. Subsequent dehydrobromination yields 1,3-dibromonaphthalene . The hydroxylation step can be achieved using various reagents, such as sodium hydroxide or other bases, to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromonaphthalene-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution: Formation of naphthalene derivatives with various functional groups replacing the bromine atoms.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of dihydronaphthalene derivatives.
Scientific Research Applications
1,3-Dibromonaphthalene-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibromonaphthalene-2-ol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromonaphthalene: Another dibromonaphthalene isomer with bromine atoms at different positions.
2,3-Dibromonaphthalene: A dibromonaphthalene isomer with bromine atoms at adjacent positions.
1,3,5-Tribromonaphthalene: A tribromonaphthalene derivative with three bromine atoms.
Uniqueness
1,3-Dibromonaphthalene-2-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which allows for diverse chemical reactivity and potential applications. Its specific substitution pattern and functional groups make it a valuable compound for various synthetic and research purposes.
Properties
CAS No. |
30478-89-8 |
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Molecular Formula |
C10H6Br2O |
Molecular Weight |
301.96 g/mol |
IUPAC Name |
1,3-dibromonaphthalen-2-ol |
InChI |
InChI=1S/C10H6Br2O/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5,13H |
InChI Key |
BPABLEVYTPZMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)Br |
Origin of Product |
United States |
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